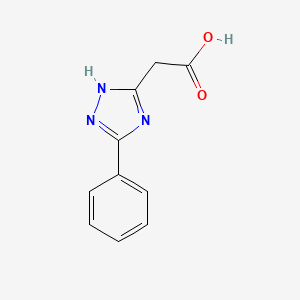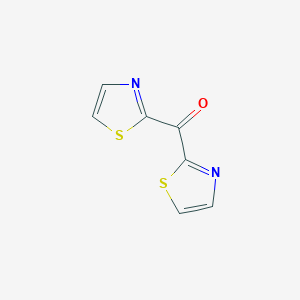
Di(2-thiazolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(2-thiazolyl)methanone is a synthetic organic compound with the CAS Number: 55707-55-6 . It belongs to a class of thiazole-based heterocyclic compounds . The molecular weight of this compound is approximately 198.27 .
Synthesis Analysis
The synthesis of Di(2-thiazolyl)methanone involves a reaction in tetrahydrofuran at -70.0℃ for 0.25h in an inert atmosphere . The reaction products were recognized by comparison with literature data .Molecular Structure Analysis
The molecular formula of Di(2-thiazolyl)methanone is C7H4N2OS2 . The InChI key for this compound is JNWGVJCGMNPJHV-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiazolyl thiazolidine-2,4-dione derivatives have been synthesized and screened for their antibacterial and antifungal activities . Among these compounds, some were found to be moderately potent against screened microorganisms .Physical And Chemical Properties Analysis
Di(2-thiazolyl)methanone is a solid at room temperature . . The compound is sealed in dry storage at room temperature .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Antioxidant Activity
Di(2-thiazolyl)methanone derivatives have been studied for their inhibitory effects on enzymes like α-glucosidase and α-amylase, which are significant in carbohydrate metabolism. For instance, one study synthesized 4-amino-2-(arylamino)-5-(3,5-di-t-butyl-4-hydroxybenzoyl)thiazoles, exhibiting α-glucosidase inhibition activity, comparable to standard compounds like acarbose (Satheesh et al., 2017). Additionally, these compounds have shown promising antioxidant activities in various assays, indicating their potential as therapeutics in oxidative stress-related diseases.
Antibacterial Applications
Compounds containing Di(2-thiazolyl)methanone units have been synthesized and shown to possess antibacterial properties. A study focusing on thiazolyl pyrazole and benzoxazole derivatives reported significant antibacterial activities against various bacterial strains (Landage et al., 2019). This highlights the potential of these compounds in developing new antibacterial agents.
Anticancer Activity
Several studies have synthesized derivatives of Di(2-thiazolyl)methanone and evaluated them for antitumor activities. For example, compounds like (4-hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone demonstrated inhibitory effects on various cancer cell lines, including leukemia and lung cancer (Bhole & Bhusari, 2011). This suggests their potential role in cancer therapeutics.
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of Di(2-thiazolyl)methanone derivatives. These studies provide insights into the structural optimization, bonding features, and spectroscopic properties of these compounds, aiding in the understanding of their biological activities. For instance, Shahana & Yardily (2020) conducted detailed DFT and docking studies on novel compounds containing Di(2-thiazolyl)methanone (Shahana & Yardily, 2020).
Corrosion Inhibition
Di(2-thiazolyl)methanone derivatives have been studied as corrosion inhibitors for metals in acidic media. For example, a study on the corrosion inhibition of mild steel in HCl medium by a compound synthesized from Di(2-thiazolyl)methanone showed significant inhibition efficiency, highlighting its potential in industrial applications (Fergachi et al., 2018).
Safety And Hazards
Propiedades
IUPAC Name |
bis(1,3-thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2OS2/c10-5(6-8-1-3-11-6)7-9-2-4-12-7/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWGVJCGMNPJHV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)C2=NC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di(2-thiazolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
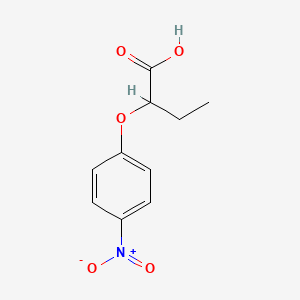
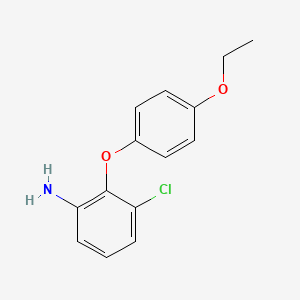
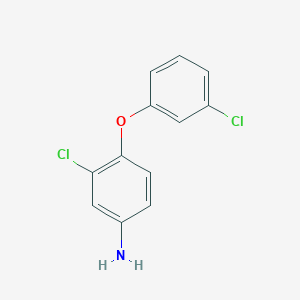
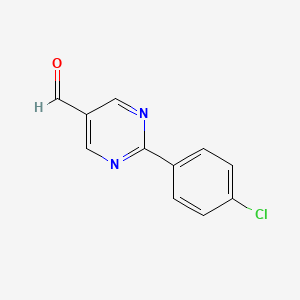
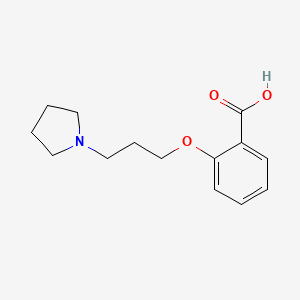
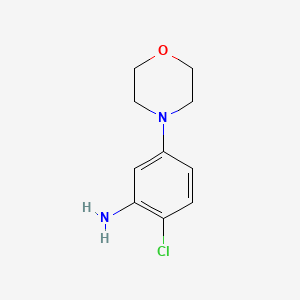
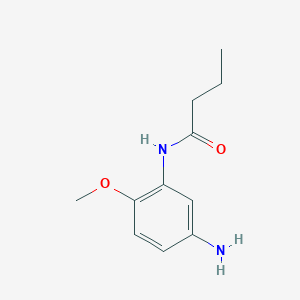
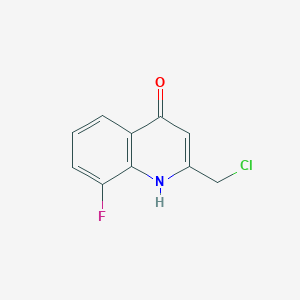
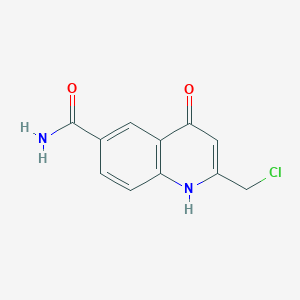
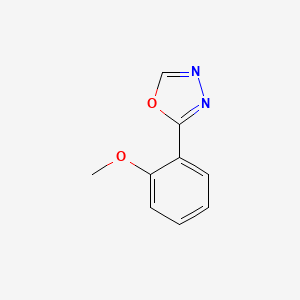
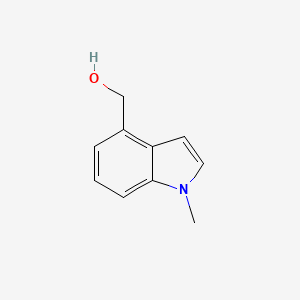
![1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1356465.png)
